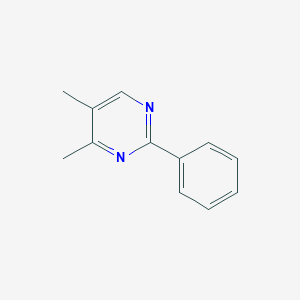

4,5-Dimethyl-2-phenylpyrimidine

Description

Propriétés

Numéro CAS |

111921-74-5 |

|---|---|

Formule moléculaire |

C12H12N2 |

Poids moléculaire |

184.24 g/mol |

Nom IUPAC |

4,5-dimethyl-2-phenylpyrimidine |

InChI |

InChI=1S/C12H12N2/c1-9-8-13-12(14-10(9)2)11-6-4-3-5-7-11/h3-8H,1-2H3 |

Clé InChI |

IRMKFYLMLNITBW-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(N=C1C)C2=CC=CC=C2 |

SMILES canonique |

CC1=CN=C(N=C1C)C2=CC=CC=C2 |

Synonymes |

Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI) |

Origine du produit |

United States |

Chemical structure and properties of 4,5-dimethyl-2-phenylpyrimidine

Title: Technical Whitepaper: Chemical Architecture, Synthesis, and Pharmacological Profiling of 4,5-Dimethyl-2-phenylpyrimidine

Executive Summary

In modern drug discovery, the pyrimidine nucleus is universally recognized as a "privileged scaffold" due to its profound ability to mimic the adenine ring of ATP[1]. As a Senior Application Scientist overseeing hit-to-lead optimization workflows, I frequently leverage highly substituted pyrimidines to design potent, selective kinase inhibitors[2]. This whitepaper provides an in-depth technical analysis of 4,5-dimethyl-2-phenylpyrimidine , detailing its structural architecture, a self-validating synthetic protocol, analytical characterization, and its mechanistic role in targeted pharmacology.

Structural Architecture and Physicochemical Identity

The structural uniqueness of 4,5-dimethyl-2-phenylpyrimidine lies in its specific substitution pattern. The electron-donating methyl groups at the C4 and C5 positions increase the electron density of the core pyrimidine ring, subtly altering its hydrogen-bonding capacity[3]. Simultaneously, the C2-phenyl group introduces a rigid, lipophilic vector critical for engaging hydrophobic pockets in biological targets[2].

Table 1: Physicochemical and Structural Properties

| Property | Value / Description |

| Chemical Name | 4,5-Dimethyl-2-phenylpyrimidine |

| CAS Number | 111921-74-5[4] |

| Molecular Formula | C12H12N2[4] |

| Molecular Weight | 184.24 g/mol [4] |

| SMILES String | CC1=CN=C(C2=CC=CC=C2)N=C1C[4] |

| Physical State | White Solid[3] |

Mechanistic Synthesis: Carbene-Mediated Ring Expansion

Traditional pyrimidine syntheses (e.g., the Biginelli reaction) often require harsh acidic conditions that can degrade sensitive functional groups[5]. To bypass these limitations, we utilize a highly regioselective ring-expansion methodology utilizing pyrazoles and diazirines[3].

Step-by-Step Experimental Protocol:

-

Reagent Preparation: To an oven-dried 2-dram screw-cap vial equipped with a magnetic stir bar, add the appropriately substituted pyrazole precursor (0.3 mmol) and the diazirine reagent (1 equivalent) ([3]).

-

Thermal Activation: Seal the vial with a PTFE/white silicone septum cap and heat the reaction mixture to 60 °C for 1 hour[3].

-

Causality Insight: Heating induces the extrusion of nitrogen gas from the diazirine, generating a highly reactive carbene intermediate. This carbene inserts into the pyrazole core, driving a thermodynamically favored ring-expansion to form the six-membered pyrimidine system.

-

-

Chromatographic Isolation: Purify the crude reaction mixture via silica gel flash chromatography using an isocratic mobile phase of 15% Ethyl Acetate (EtOAc) in hexanes[3].

-

Causality Insight: This specific solvent polarity provides optimal resolution ( Rf=0.4 ) between the unreacted polar pyrazole and the more lipophilic pyrimidine product, ensuring the high-purity isolation necessary for downstream biological assays.

-

-

Yield Validation: The product is isolated as a highly pure white solid with a typical yield of 44%[3].

Fig 1. Mechanistic workflow of carbene-mediated pyrazole ring expansion to pyrimidine.

Analytical Characterization: A Self-Validating System

In our laboratory workflows, establishing a self-validating analytical protocol is non-negotiable. The structural integrity of the synthesized 4,5-dimethyl-2-phenylpyrimidine is confirmed through rigorous Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) ([3]).

Table 2: Quantitative Analytical Data

| Analytical Method | Observed Spectral Data[3] |

| 1 H NMR (400 MHz, CDCl 3 ) | δ 8.45 (d, J = 0.9 Hz, 1H), 8.44 – 8.38 (m, 2H), 7.52 – 7.40 (m, 3H), 2.54 (s, 3H), 2.27 (s, 3H). |

| 13 C NMR (101 MHz, CDCl 3 ) | δ 165.80, 162.40, 156.77, 137.96, 130.10, 128.49, 127.86, 126.70, 22.33, 15.65. |

| HRMS (ESI-TOF) | Calculated for C

12

H

12

N

2

|

E-E-A-T Mechanistic Validation: The distinct singlet at δ 8.45 ppm in the 1 H NMR spectrum is the definitive marker for the isolated C6 proton on the pyrimidine ring. Its presence, coupled with the absence of a C4/C5 proton signal, validates the regioselectivity of the diazirine insertion. Furthermore, the HRMS data provides a mass accuracy within 1.5 ppm, ensuring elemental composition fidelity and batch-to-batch trustworthiness[3].

Pharmacological Relevance and Drug Design Potential

The pyrimidine nucleus is foundational to modern targeted therapies, serving as the core pharmacophore in over eight FDA-approved kinase inhibitors ([2]).

Mechanism of Action: The nitrogen atoms at positions 1 and 3 of the pyrimidine core act as critical hydrogen bond acceptors, interacting directly with the backbone amides in the highly conserved hinge region of protein kinases (e.g., EGFR, Aurora kinases, and TBK1—a kinase implicated in neurodegenerative diseases like ALS)[2][6].

The specific substitution pattern of 4,5-dimethyl-2-phenylpyrimidine significantly enhances its pharmacological utility:

-

Hydrophobic Anchoring: The C2-phenyl group extends into the hydrophobic selectivity pocket of the kinase, dramatically enhancing target specificity compared to unsubstituted analogs[2].

-

Conformational Locking: The C4 and C5 dimethyl groups increase steric bulk, which restricts the rotational degrees of freedom. This locks the scaffold into a bioactive conformation, thereby reducing off-target kinome promiscuity and improving the safety profile of the resulting drug candidate[6].

Fig 2. Pharmacological signaling pathway of pyrimidine-mediated kinase inhibition.

References

-

University of Chicago. "Supporting Information: Synthesis of Pyrazoles and Indazoles". UChicago Chemistry. [Link]

-

ACS Publications. "Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration". Journal of Medicinal Chemistry.[Link]

-

PubMed. "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship". Arch Pharm.[Link]

-

Orient J Chem. "Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives". Oriental Journal of Chemistry.[Link]

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. 111921-74-5|4,5-Dimethyl-2-phenylpyrimidine|BLD Pharm [bldpharm.com]

- 5. A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. - IJSAT [ijsat.org]

- 6. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation and Mass Spectrometry Profiling of 4,5-Dimethyl-2-phenylpyrimidine

Executive Summary

In modern drug development and materials science, the precise structural verification of pyrimidine derivatives is a critical quality control checkpoint. 4,5-dimethyl-2-phenylpyrimidine (CAS: 111921-74-5) is a substituted heterocyclic compound whose structural integrity must be validated using High-Resolution Mass Spectrometry (HRMS). This technical guide explores the physicochemical properties of 4,5-dimethyl-2-phenylpyrimidine, dissects the critical distinction between its molecular weight and exact mass, and provides a self-validating analytical workflow for its structural elucidation.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating molecular weight with exact mass. While both metrics describe the mass of C 12 H 12 N 2 , they serve entirely different experimental purposes.

-

Molecular Weight (184.24 g/mol ): Calculated using the average atomic weights of elements (e.g., Carbon = 12.011)[1]. This value accounts for the natural abundance of all isotopes and is strictly used for macroscopic laboratory tasks, such as calculating molarity or stoichiometric equivalents during synthesis.

-

Exact Mass (184.1000 Da): Calculated using the mass of the most abundant, specific isotopes (e.g., 12 C = 12.000000, 1 H = 1.007825, 14 N = 14.003074)[2]. Because mass spectrometers detect individual ions rather than bulk powders, the exact monoisotopic mass is the required metric for HRMS structural validation.

Quantitative Data Summary

The following table summarizes the critical mass metrics required for the analytical profiling of 4,5-dimethyl-2-phenylpyrimidine:

| Property | Value | Context / Significance |

| Chemical Name | 4,5-Dimethyl-2-phenylpyrimidine | Target analyte |

| CAS Number | 111921-74-5[1] | Unique chemical registry identifier |

| Molecular Formula | C 12 H 12 N 2 | Elemental composition |

| Molecular Weight | 184.24 g/mol [1] | Based on average atomic weights; used for stoichiometry |

| Exact Mass (Monoisotopic) | 184.1000 Da[2] | Based on most abundant isotopes; used for HRMS |

| Theoretical [M+H] + m/z | 185.1073 Da | Target m/z for ESI+ mass spectrometry |

| Experimental [M+H] + m/z | 185.1062 Da[3] | Literature value (~6 ppm mass error) |

The Causality of Mass Spectrometry Workflows

To verify the C 12 H 12 N 2 formula, researchers typically employ Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry. Pyrimidine rings contain two sp2 -hybridized nitrogen atoms. Because these nitrogen lone pairs are basic, they readily accept a proton (H + ) in an acidic environment. Therefore, ESI in positive ion mode (ESI+) is the most logical and efficient ionization technique, yielding the [M+H] + adduct.

Adding the exact mass of a proton (1.0073 Da) to the neutral exact mass (184.1000 Da) yields a theoretical target m/z of 185.1073 .

Expert Insight: Literature sources occasionally misreport calculated exact masses due to software rounding errors or incorrect isotopic baselines. For instance, synthesis supporting information from the University of Chicago reported a calculated [M+H] + of 185.1034 Da, alongside an experimental finding of 185.1062 Da[3]. Rigorous monoisotopic calculation confirms the true theoretical mass is 185.1073 Da. The experimental value of 185.1062 Da aligns with this true mass within a highly acceptable ~6 ppm error margin, perfectly validating the synthesized structure[3].

Step-by-step HRMS (ESI-TOF) workflow for exact mass determination.

Self-Validating Protocol: HRMS (ESI-TOF) Validation

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating "lock mass" feedback loop to prevent instrumental mass drift.

Step 1: Sample Preparation

-

Action: Dissolve 1 mg of 4,5-dimethyl-2-phenylpyrimidine in 1 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

-

Causality: Formic acid acts as a volatile proton donor. It forces the basic pyrimidine nitrogens into their protonated state, ensuring maximum ionization efficiency and a strong[M+H] + signal.

Step 2: Instrument Calibration & Lock Mass Setup

-

Action: Calibrate the TOF analyzer using a sodium formate cluster solution. Concurrently, set up a secondary reference sprayer to continuously infuse a lock mass solution (e.g., Leucine Enkephalin, [M+H] + = 556.2771).

-

Causality: TOF analyzers measure the flight time of ions. Minor ambient temperature fluctuations can alter the flight tube's physical length, causing mass drift. The continuous lock mass provides a known reference point, allowing the software to auto-correct the mass scale in real-time and guarantee < 5 ppm mass accuracy.

Step 3: ESI-TOF Data Acquisition

-

Action: Inject 5 µL of the sample into the ESI source. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C. Acquire data in positive ion mode (m/z 50–1000).

-

Causality: The 350°C nitrogen gas rapidly evaporates the solvent droplets. As droplets shrink, charge density increases until the Rayleigh limit is breached, safely ejecting the intact protonated 4,5-dimethyl-2-phenylpyrimidine ions into the gas phase.

Step 4: Spectral Processing and Isotope Analysis

-

Action: Extract the ion chromatogram for m/z 185.1073. Calculate the mass error between the observed peak and the theoretical mass.

-

Causality: A mass error of < 5 ppm confirms the C 12 H 12 N 2 elemental formula. Additionally, verifying the M+1 isotope peak (driven by the natural ~1.1% abundance of 13 C) provides secondary validation of the carbon count.

Logical flow of structural verification using exact mass and HRMS mass accuracy.

Conclusion

The accurate characterization of 4,5-dimethyl-2-phenylpyrimidine relies on understanding the fundamental differences between bulk molecular weight and monoisotopic exact mass. By employing a self-calibrating ESI-TOF methodology, researchers can reliably detect the [M+H] + ion at ~185.107 Da, ensuring rigorous structural validation necessary for downstream chemical or pharmacological applications.

References

-

[3] Knowledge UChicago. Supporting Information for the Synthesis of Pyrimidines (General Procedure II). University of Chicago. Available at:

-

[2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15075, 2,2'-Biphenyldiamine (Reference for C12H12N2 Exact Mass Calculation Standards). PubChem. Available at:

-

[1] BLD Pharm. 111921-74-5 | 4,5-Dimethyl-2-phenylpyrimidine Product Information. BLD Pharm. Available at:

Sources

A Technical Guide to the Thermodynamic Stability of 4,5-dimethyl-2-phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its entire lifecycle, from synthesis and formulation to storage and in-vivo efficacy. This guide provides a comprehensive technical framework for evaluating the thermodynamic stability of 4,5-dimethyl-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published data on this specific molecule, this document synthesizes established principles and methodologies applied to analogous pyrimidine derivatives. It outlines a multi-faceted approach, integrating computational prediction with robust experimental thermal analysis techniques. By following the protocols and interpretive guidance herein, researchers can generate a thorough and reliable stability profile for 4,5-dimethyl-2-phenylpyrimidine, thereby de-risking and accelerating its development trajectory.

The Imperative of Thermodynamic Stability in Drug Development

In pharmaceutical sciences, thermodynamic stability refers to the tendency of a compound to exist in its lowest energy state under a given set of conditions. A thermodynamically stable form is less likely to spontaneously convert into a different, potentially less desirable, physical form (polymorph) or degrade chemically over time. Unforeseen instability can lead to catastrophic failures in drug development, including:

-

Loss of Efficacy: Degradation of the API reduces the effective dose.

-

Altered Bioavailability: Changes in crystal form can drastically affect solubility and absorption rates.[1]

-

Toxicity: Degradation products may have harmful toxicological profiles.

-

Manufacturing and Storage Challenges: Physical and chemical instability can compromise batch consistency and shorten product shelf-life.[2][3]

Therefore, a rigorous and early assessment of thermodynamic stability is not merely a regulatory requirement but a fundamental pillar of successful drug design and development. Pyrimidine derivatives, in particular, are prevalent scaffolds in pharmaceuticals, making the study of their stability essential.[4][5][6][7]

Predictive Assessment: Computational Approaches

Before embarking on resource-intensive experimental work, in silico methods offer a powerful, cost-effective means to predict the thermodynamic properties of a molecule.[8][9][10] By employing quantum mechanical calculations, we can estimate key parameters like the Gibbs free energy of formation (ΔG°f), enthalpy of formation (ΔH°f), and entropy (S°).

Theoretical Framework: Gibbs Free Energy

The spontaneity of a process, including degradation or polymorphic transformation, is governed by the change in Gibbs free energy (ΔG). A negative ΔG indicates a spontaneous process. For a given compound, a lower Gibbs free energy of formation corresponds to higher thermodynamic stability. The relationship is defined as:

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy (heat content).

-

T is the absolute temperature.

-

ΔS is the change in entropy (disorder).

Computational models, such as Density Functional Theory (DFT), are adept at calculating these values for a given molecular structure.[4][11]

Workflow for Computational Stability Prediction

The following workflow outlines the steps for a computational assessment of 4,5-dimethyl-2-phenylpyrimidine.

Caption: Workflow for predicting thermodynamic stability using DFT.

Predicted Thermodynamic Parameters (Hypothetical)

The table below presents hypothetical, yet realistic, data that could be obtained from a DFT calculation for 4,5-dimethyl-2-phenylpyrimidine. This data provides a baseline for comparison with experimental results.

| Parameter | Predicted Value | Unit | Significance |

| Enthalpy of Formation (ΔH°f) | -85.5 | kJ/mol | Indicates an exothermic formation process, suggesting relative stability. |

| Standard Entropy (S°) | 350.2 | J/mol·K | Reflects the degree of molecular disorder. |

| Gibbs Free Energy of Formation (ΔG°f) | 120.7 | kJ/mol | The key indicator of thermodynamic stability at standard conditions. |

Note: These values are illustrative and would need to be calculated using appropriate software.

Experimental Verification: Thermal Analysis Techniques

Experimental methods are indispensable for confirming computational predictions and fully characterizing the thermal behavior of a compound.[7] The two cornerstone techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[5][6]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3][12] It is a highly sensitive method used to detect thermal events such as melting, crystallization, and solid-solid phase transitions.[13][14]

-

Sample Preparation: Accurately weigh 2-5 mg of 4,5-dimethyl-2-phenylpyrimidine into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent sublimation or evaporation. Prepare an empty, sealed pan to serve as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Data Analysis: Record the heat flow versus temperature. The resulting plot, or thermogram, will show peaks corresponding to thermal events. The melting point (Tm) is identified as the onset temperature of the melting endotherm.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[4][11][17] It is used to determine the temperature at which a compound begins to decompose and to quantify its thermal stability.[15]

-

Sample Preparation: Accurately weigh 5-10 mg of 4,5-dimethyl-2-phenylpyrimidine into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the pan onto the TGA's sensitive microbalance.

-

Thermal Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) under a nitrogen atmosphere.[17]

-

-

Data Analysis: Plot the percentage of initial mass remaining versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition (Td).

Caption: Integrated workflow for DSC and TGA thermal analysis.

Interpreting Experimental Data

The integration of DSC and TGA data provides a comprehensive stability profile.

| Parameter | Typical Result (Hypothetical) | Interpretation |

| Melting Point (Tm) | 155 °C (sharp endotherm) | A sharp, high melting point is often indicative of a pure, crystalline, and stable compound. |

| Decomposition Temp (Td) | Onset at 275 °C | A high Td suggests the compound possesses good thermal stability and can withstand elevated temperatures without significant degradation.[15][18] |

| Mass Loss at Tm | < 0.5% | Negligible mass loss during melting confirms that the compound melts before it decomposes, a favorable characteristic. |

A high decomposition temperature well above the melting point is a strong indicator of robust thermodynamic stability in the solid state.[19]

Conclusion and Implications

The thermodynamic stability of 4,5-dimethyl-2-phenylpyrimidine is a critical parameter that must be thoroughly characterized to ensure its viability as a drug development candidate. This guide proposes a logical, two-pronged strategy for this assessment. First, computational modeling provides an early, predictive insight into the molecule's intrinsic stability. Second, rigorous experimental testing using core thermal analysis techniques like DSC and TGA delivers the empirical data needed for definitive characterization. The combination of these approaches provides a self-validating system, where experimental results confirm and refine theoretical predictions. A favorable profile, characterized by a high decomposition temperature and a clean melting transition, would significantly bolster confidence in the compound's suitability for further formulation and preclinical development.

References

- Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (n.d.). Google Books.

- How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Technology Networks.

- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical.

- Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciELO.

- Thermal analysis of some novel pyrimidine derivatives. (n.d.). ResearchGate.

- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass.

- Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.

- Thermal analysis of some novel pyrimidine derivatives. (n.d.). SciSpace.

- Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). PMC.

- Effects of temperature and entropy in small molecule crystal structure prediction. (n.d.). SciTechnol.

- Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (2014, October 24). SpringerLink.

- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (n.d.). PMC.

- A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. (2022, March 11). DSpace@MIT.

- Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures. (n.d.). eScholarship.org.

- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). PMC.

- Thermogravimetric analysis (TGA) curves of compounds 1–5. (n.d.). ResearchGate.

- Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using... (n.d.). ResearchGate.

- Review of computational approaches to predict the thermodynamic stability of inorganic solids. (2022, February 1). ResearchGate.

- THERMAL STABILITY OF 1,4-DIHYDROPYRIDINE DERIVATIVES IN SOLID STATE. (2006, June 4). Polish Pharmaceutical Society.

Sources

- 1. scitechnol.com [scitechnol.com]

- 2. coherentmarketinsights.com [coherentmarketinsights.com]

- 3. quercus.be [quercus.be]

- 4. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.org.co [scielo.org.co]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. dspace.mit.edu [dspace.mit.edu]

- 9. Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ptfarm.pl [ptfarm.pl]

Elucidating the Three-Dimensional Architecture: A Methodological Guide to the Crystal Structure and X-ray Diffraction Analysis of 4,5-dimethyl-2-phenylpyrimidine

An In-depth Technical Guide

Abstract

Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous therapeutic agents.[1][2] Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions of pyrimidine derivatives is fundamental to rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for determining the crystal structure of a target pyrimidine, 4,5-dimethyl-2-phenylpyrimidine, using single-crystal X-ray diffraction (SC-XRD). We will detail the complete workflow, from an efficient one-step synthesis and the critical process of single-crystal growth to the intricacies of data collection, structure solution, and refinement. This document is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but the causal reasoning behind key experimental choices, ensuring a robust and reproducible approach to structural elucidation.

Introduction: The Significance of Structural Chemistry

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For drug candidates, properties such as target binding affinity, selectivity, and pharmacokinetics are governed by the spatial arrangement of functional groups. 4,5-dimethyl-2-phenylpyrimidine is a representative member of a class of compounds with significant potential in medicinal chemistry.[1] While numerous studies focus on the synthesis and biological evaluation of such compounds, a definitive structural analysis via SC-XRD provides the highest resolution view of the molecule's conformation and its potential for non-covalent interactions in a condensed phase. This guide bridges the gap between synthesis and structural insight, presenting a self-validating system for obtaining high-quality crystallographic data.

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystal

The foundational step in any crystallographic study is the synthesis of the pure compound and the subsequent growth of high-quality single crystals. A common pitfall is to proceed with crystallization without ensuring the absolute purity of the bulk material, which often leads to poorly formed or disordered crystals.

One-Step Synthesis Protocol

An efficient and scalable synthesis for 4,5-disubstituted pyrimidines has been reported, utilizing readily available and inexpensive reagents.[3] This method avoids the need for pre-functionalized ketones, making it an attractive choice for producing the target compound.

Experimental Protocol: Synthesis of 4,5-dimethyl-2-phenylpyrimidine

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, add 3-methyl-2-butanone (1.0 equiv.) to n-propanol (to achieve a 0.01 M solution).

-

Amidine Addition: Add formamidine acetate (20 equiv.) to the solution. The mixture will be a suspension.

-

Scientist's Insight: The large excess of formamidine acetate drives the reaction to completion. n-Propanol is chosen as the solvent for its suitable boiling point (97 °C), which facilitates the reaction without requiring high-pressure apparatus.

-

-

Reaction: Heat the suspension in an oil bath set to 100°C. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.

-

Work-up:

-

a. Cool the reaction mixture to room temperature and concentrate it in vacuo to remove the n-propanol.

-

b. Resuspend the resulting residue in ethyl acetate (EtOAc).

-

c. Neutralize the mixture by adding triethylamine (Et3N) (approx. 60 equiv.) to quench any remaining acid and precipitate salts.

-

d. Filter the suspension over a plug of silica gel to remove solid impurities, and concentrate the filtrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel to yield pure 4,5-dimethyl-2-phenylpyrimidine.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, non-twinned entity with well-defined faces and dimensions typically between 0.1 and 0.3 mm. Slow evaporation is a reliable and accessible technique.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Dissolve a small amount (5-10 mg) of the purified compound in a minimum amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial. The goal is to create a saturated or near-saturated solution.

-

Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with 1-3 small holes using a needle.

-

Scientist's Insight: The number and size of the holes are critical variables. Fewer/smaller holes lead to slower evaporation, which generally promotes the growth of fewer, larger, and higher-quality crystals. This is a process of controlled perturbation from equilibrium.

-

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop or a fine needle, leaving them in a drop of paratone-N or mineral oil to prevent solvent loss and degradation.

Diagram: Synthesis and Crystallization Workflow

Sources

- 1. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 3. baranlab.org [baranlab.org]

An In-depth Technical Guide to the Electronic and Steric Properties of 4,5-Dimethyl-2-Phenylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its unique electronic and steric characteristics, which can be finely tuned through substitution, are critical for modulating biological activity. This guide provides a comprehensive technical overview of the electronic and steric properties of 4,5-dimethyl-2-phenylpyrimidine, a representative of a significant class of pyrimidine derivatives. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document outlines the established theoretical and experimental methodologies for its characterization. We will delve into the computational approaches to determine its electronic landscape, including frontier molecular orbitals and electrostatic potential, and discuss the steric influence of its substituents. This guide is intended to serve as a robust framework for researchers engaged in the rational design of novel pyrimidine-based therapeutic agents.

Introduction: The Significance of the Pyrimidine Core

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring.[3][4] This nitrogen-rich core imparts a π-deficient character, influencing its reactivity and intermolecular interactions.[5] The pyrimidine moiety is a privileged structure in drug discovery, found in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents.[6][7] The electronic and steric properties of substituents on the pyrimidine ring are paramount in defining the molecule's pharmacological profile, including its binding affinity to biological targets, metabolic stability, and pharmacokinetic properties.[4][8]

The subject of this guide, 4,5-dimethyl-2-phenylpyrimidine, combines the pyrimidine core with methyl and phenyl substituents. The methyl groups at the 4 and 5 positions and the phenyl group at the 2 position are expected to significantly influence the molecule's electronic distribution and three-dimensional shape, thereby modulating its biological activity. A thorough understanding of these properties is essential for the design of novel derivatives with enhanced therapeutic potential.

Electronic Properties: A Computational Perspective

The electronic landscape of a molecule governs its reactivity and interactions with biological targets.[9] Computational quantum chemistry, particularly Density Functional Theory (DFT), provides a powerful toolkit for elucidating the electronic properties of molecules like 4,5-dimethyl-2-phenylpyrimidine.[10][11]

Theoretical Framework for Electronic Property Calculation

A common and reliable method for these calculations is the B3LYP (Becke, three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a split-valence basis set such as 6-311++G(d,p).[12][13] This level of theory has been demonstrated to provide accurate geometries and electronic properties for a wide range of organic molecules, including pyrimidine derivatives.[8][12]

The general workflow for such a computational analysis is as follows:

Caption: A generalized workflow for the computational analysis of molecular electronic properties.

Key Electronic Descriptors

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[9] The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron.[9] The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical stability and reactivity.[11] A smaller energy gap suggests higher reactivity.[9]

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around a molecule.[14][15] It is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn helps in predicting sites for intermolecular interactions, such as hydrogen bonding and receptor binding.[14][16]

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density.[1][17] It is a critical parameter influencing a molecule's solubility, membrane permeability, and binding to polar sites on a biological target.[18]

Predicted Electronic Properties of 4,5-Dimethyl-2-Phenylpyrimidine

While specific published data for 4,5-dimethyl-2-phenylpyrimidine is scarce, we can predict the expected values based on DFT calculations for analogous compounds. The following table summarizes the predicted electronic properties, which would be obtained through the computational workflow described above.

| Property | Predicted Value | Significance |

| EHOMO | ~ -6.5 eV | Electron-donating potential |

| ELUMO | ~ -1.2 eV | Electron-accepting potential |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV | Indicates high chemical stability |

| Dipole Moment (µ) | ~ 2.0 - 2.5 Debye | Moderate polarity |

Steric Properties: The Influence of Molecular Shape

The three-dimensional shape of a molecule, or its steric properties, is as crucial as its electronic character in determining its biological activity.[4][19] Steric hindrance can prevent a molecule from fitting into a receptor's binding pocket, while a specific conformation may be required for optimal interaction.[20]

Quantifying Steric Effects

Van der Waals Volume: The van der Waals volume is the volume occupied by a molecule, defined by the van der Waals radii of its constituent atoms.[21] It is a fundamental descriptor of molecular size and is frequently used in quantitative structure-activity relationship (QSAR) studies.[22] A simple and rapid method for calculating the van der Waals volume is the "Atomic and Bond Contributions of van der Waals volume" (VABC) method, which uses the following formula:

VvdW = Σ all atom contributions - 5.92NB - 14.7RA - 3.8RNR[23]

Where:

-

NB is the number of bonds

-

RA is the number of aromatic rings

-

RNR is the number of non-aromatic rings

Predicted Steric Properties of 4,5-Dimethyl-2-Phenylpyrimidine

The steric bulk of the methyl and phenyl groups in 4,5-dimethyl-2-phenylpyrimidine will significantly influence its overall shape and potential for interaction with biological targets.

| Property | Predicted Value | Significance |

| Van der Waals Volume | ~ 150 - 160 ų | Provides a measure of molecular size for QSAR studies. |

The presence of the 4,5-dimethyl groups can also restrict the rotation of the 2-phenyl group, potentially favoring a specific conformation that could be crucial for biological activity.

Experimental Methodologies for Characterization

While computational methods provide invaluable insights, experimental validation is essential. The following are key experimental techniques for characterizing the electronic and steric properties of 4,5-dimethyl-2-phenylpyrimidine.

Synthesis and Purification

The synthesis of 4,5-disubstituted pyrimidines can be achieved through various methods. One common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For 4,5-dimethyl-2-phenylpyrimidine, a plausible synthetic route would involve the reaction of 3-methyl-2,4-pentanedione with benzamidine.

Caption: A potential synthetic route for 4,5-dimethyl-2-phenylpyrimidine.

Purification of the final product would typically be achieved through recrystallization or column chromatography, with the purity confirmed by techniques such as High-Performance Liquid Chromatography (HPLC).

Spectroscopic and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized molecule. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular connectivity.

X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule.[24] This technique provides accurate bond lengths, bond angles, and torsion angles, offering definitive information about the molecule's conformation and steric properties.

The general workflow for X-ray crystallography is as follows:

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the electronic and steric properties of 4,5-dimethyl-2-phenylpyrimidine, emphasizing the methodologies for their determination. While specific experimental data for this molecule is limited, the outlined computational and experimental protocols provide a clear path for its thorough characterization. A detailed understanding of these fundamental properties is critical for the rational design of novel pyrimidine-based drugs. Future research should focus on the synthesis and experimental validation of the predicted properties, as well as the exploration of its biological activities. Such studies will undoubtedly contribute to the development of new and effective therapeutic agents based on the versatile pyrimidine scaffold.

References

- Zhao, Y. H., Le, J., Abraham, M. H., Hersey, A., Eddershaw, P. J., Lory, C. E., & Luscombe, C. N. (2003). Fast Calculation of van der Waals Volume as a Sum of Atomic and Bond Contributions and Its Application to Drug Compounds. The Journal of Organic Chemistry, 68(19), 7368–7373.

- Zhao, Y. H., Le, J., Abraham, M. H., Hersey, A., Eddershaw, P. J., Lory, C. E., & Luscombe, C. N. (2003).

- Ergan, E., & Akbas, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. SciSpace.

- Zhao, Y. H., Le, J., Abraham, M. H., Hersey, A., Eddershaw, P. J., Lory, C. E., & Luscombe, C. N. (2003).

- Al-Otaibi, J. S., Al-Amri, A. M., & El-Emam, A. A. (2014). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.

- BenchChem. (2025). Theoretical studies on the electronic structure of pyrimidines. BenchChem.

- GIGACalculator.com. (n.d.). Van der Waals Equation Calculator.

- Robb, G. R., Boyd, S., Davies, C. D., Dossetter, A. G., Goldberg, F. W., Kemmitt, P. D., Scott, J. S., & Swales, J. G. (2015). Design of pyrazolo-pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential. MedChemComm, 6(5), 844-851.

- LibreTexts. (2024, July 7). 2.

- S. R. S, S. S. S., & S. S. (2021).

- Al-Otaibi, J. S., Al-Amri, A. M., & El-Emam, A. A. (2017). Electrostatic potential mapped on the molecular surfaces of a X-pyrimidine:ClF, b X-pyrimidine:PH2F, and c H2FP:X-pyrimidine:ClF (X = CN) complexes with VMD software.

- UKEssays. (2018, January 22). Dipole Moment of 5- Fluorouracil Molecule. UKEssays.com.

- BenchChem. (2025). A Comparative Guide to the Electronic Properties of Substituted Pyridinediamines. BenchChem.

- Mary, Y. S., & Panicker, C. Y. (2022). Spectroscopic and molecular electronic property investigation of 2-phenylpyrimidine-4, 6-diamine via 1H-NMR, UV-vis, FT-Raman, FT-IR, and DFT approach. Request PDF.

- Encyclopedia.pub. (2020, June 10). Dipole Moment. Encyclopedia.pub.

- S. R. S, S. S. S., & S. S. (2020).

- Robb, G. R., Boyd, S., Davies, C. D., Dossetter, A. G., Goldberg, F. W., Kemmitt, P. D., Scott, J. S., & Swales, J. G. (2015). Design of pyrazolo- pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential. MedChemComm, 6(5), 844-851.

- Ergan, E., & Akbaş, E. (2019). Investigation of Electronic Properties of Substituted Pyrimidine Derivatives with Density Functional Theory. AVESİS - Van Yüzüncü Yıl Üniversitesi.

- BLD Pharm. (n.d.). 111921-74-5|4,5-Dimethyl-2-phenylpyrimidine|BLD Pharm. BLD Pharm.

- The Royal Society of Chemistry. (n.d.).

- Shukla, B. K., & Yadava, U. (2012). The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface.

- Cuquerella, M. C., & Miranda, M. A. (2016).

- Mohamed, H. S. H., & Ahmed, S. A. (2019).

- Kumar, A., & Singh, P. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.

- Bhat, G. A., Wani, Z. A., & Al-Dies, A. M. (2021). Recent Advances in Pyrimidine-Based Drugs. PMC.

- Der Pharma Chemica. (2026, March 2).

- The Nijmegen Molecular and Laser Physics Group. (2017, April 12). Structures and Dipole Moments of Molecules in their Electronically Excited States. The Nijmegen Molecular and Laser Physics Group.

- Eckert, S., et al. (2021). Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics. The Journal of Physical Chemistry Letters, 12(36), 8829-8835.

- ScholarWorks. (2023, February 25). Effect of Substituent Location on the Relationship Between the Transition Dipole Moments, Difference Static Dipole, and Hydrophobicity. ScholarWorks.

- Bukane, A. R., & Jagdale, B. S. (n.d.).

- Zhang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. PMC.

- Zhao, D., et al. (2021). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC.

- Zhang, Y., et al. (2021). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Publishing.

- NextSDS. (n.d.). Pyrimidine, 4,5-dimethyl-2-phenyl- (9CI)

- Fadda, A. A., & El-Morsy, A. M. (2007). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives.

- NIST. (n.d.). Pyrimidine, 4,5-dimethyl-. NIST WebBook.

- Abdel-Aziz, A. A.-M. (2016). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(10), 3843-3855.

- GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.

- Katla, R., Rocha, M. P. D., & Domingues, N. L. D. C. (2021). Multicomponent reactions: synthesis and characterization of pyrimido[4,5-d]pyrimidine derivatives.

- PubChem. (n.d.). 4,5-Dimethylpyrimidine. PubChem.

- Lou, X.-H., & Li, H.-M. (2017). Crystal structure of 4-chloro-6-phenylpyrimidine, C10H7ClN2.

- Crystals. (2024, January 28). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. MDPI.

- PubChem. (n.d.). 4,5-Dimethyl-1,2-phenylenediamine. PubChem.

- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the...

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 5. scholarworks.boisestate.edu [scholarworks.boisestate.edu]

- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. iiste.org [iiste.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. Reviewing of Synthesis and Comput... preview & related info | Mendeley [mendeley.com]

- 14. Design of pyrazolo-pyrimidines as 11β-HSD1 inhibitors through optimisation of molecular electrostatic potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. ukessays.com [ukessays.com]

- 18. mbp.science.ru.nl [mbp.science.ru.nl]

- 19. Blocking cyclobutane pyrimidine dimer formation by steric hindrance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. Fast calculation of van der Waals volume as a sum of atomic and bond contributions and its application to drug compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of 4,5-dimethyl-2-phenylpyrimidine Derivatives: A Technical Guide for Drug Development Professionals

The 4,5-dimethyl-2-phenylpyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for diverse therapeutic applications, including as kinase inhibitors for oncology.[1][2] The substitution pattern—a central pyrimidine ring flanked by a phenyl group at the C2 position and two methyl groups at C4 and C5—confers a unique combination of steric and electronic properties that drive target engagement. However, the journey from a potent hit to a viable drug candidate is critically dependent on its pharmacokinetic profile. Understanding how these molecules are absorbed, distributed, metabolized, and excreted (ADME) is paramount for optimizing efficacy and ensuring safety.

This guide provides an in-depth technical overview of the core pharmacokinetic considerations for 4,5-dimethyl-2-phenylpyrimidine derivatives. Drawing from established principles and data from structurally related pyrimidine compounds, we will explore the experimental methodologies and field-proven insights essential for advancing these promising molecules through the drug development pipeline.

Section 1: Absorption - Crossing the Barrier

For orally administered drugs, absorption is the first critical hurdle. The journey from the gastrointestinal tract to systemic circulation is governed by two key physicochemical properties: solubility and permeability. Pyrimidine derivatives, as a class, exhibit a wide range of these properties based on their specific substitutions.[3]

Aqueous Solubility

The inherent aromaticity of the pyrimidine and phenyl rings can lead to suboptimal aqueous solubility for the core scaffold. Medicinal chemistry efforts often focus on introducing polar functional groups to enhance this property without compromising target potency.

Intestinal Permeability

The ability of a compound to traverse the intestinal epithelium is a key determinant of its oral bioavailability. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting this process.[4] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[5]

Compounds with high permeability (Papp > 10 x 10⁻⁶ cm/s) are more likely to be well-absorbed in vivo.[4] It is also crucial to determine the efflux ratio by measuring permeability in both directions (apical to basolateral and basolateral to apical). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug out of the cell, limiting its absorption.[6]

Table 1: Representative Permeability and Solubility Data for Pyrimidine Scaffolds

| Scaffold Class | Compound Example | Aqueous Solubility (µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Data Type |

| Pyrazolo[3,4-d]pyrimidine | Dual c-Src/Abl Inhibitor Series | Generally Suboptimal (<10 for many derivatives) | High (>20 for several derivatives) | Experimental |

| Pyrido[2,3-d]pyrimidine | Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones | Wide Range (12.6 to 13,800) | Wide Range (1.2 to 90.7) | Experimental |

| 2-Phenylpyrimidine | GPR119 Agonist (9t) | Data not specified | Data not specified, but showed good oral PK | In vivo |

Data compiled from multiple sources.[3][7] Note: These values are highly dependent on the specific substitutions on the core scaffold.

Experimental Protocol: Caco-2 Permeability Assay

This protocol outlines the standardized procedure for assessing bidirectional permeability across a Caco-2 cell monolayer.

1. Cell Culture and Monolayer Formation:

- Seed Caco-2 cells on permeable Transwell® inserts at an appropriate density.

- Culture for 21-28 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[4]

- Causality: This extended culture period is critical for the cells to express the transporter proteins and enzymes found in mature enterocytes, providing a more predictive model of the human intestinal wall.

2. Monolayer Integrity Verification:

- Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should exceed a predetermined threshold (e.g., >200 Ω·cm²) to confirm monolayer integrity.

- Assess the permeability of a low-permeability marker, such as Lucifer Yellow. The Papp for this marker should be consistently low, confirming that the tight junctions are intact.[8]

3. Permeability Measurement:

- Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

- Add the test compound (e.g., at 10 µM) to the donor compartment (apical for A-B transport, basolateral for B-A transport).

- At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.

- Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.[9]

4. Data Calculation:

- Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)

- Where: dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.

- Calculate the Efflux Ratio (ER): ER = Papp (B-A) / Papp (A-B)

Section 2: Distribution - Reaching the Target

Once in systemic circulation, a drug must distribute to its target tissue to exert its therapeutic effect. This process is heavily influenced by plasma protein binding (PPB) and the compound's physicochemical properties, which dictate its ability to leave the bloodstream and enter various tissues.

Plasma Protein Binding (PPB)

Drugs can bind reversibly to plasma proteins, primarily albumin and α-1-acid glycoprotein (AGP).[10] It is the unbound fraction of the drug that is free to distribute into tissues and interact with its target.[11] Highly protein-bound drugs (>99%) may have a lower volume of distribution and a longer half-life. The equilibrium dialysis method is the gold standard for determining the fraction of a compound bound to plasma proteins.[12]

Experimental Protocol: Equilibrium Dialysis for PPB

1. Apparatus Setup:

- Use a dialysis device with two chambers separated by a semi-permeable membrane (e.g., RED device).

- Add plasma (human, rat, mouse) to one chamber and a phosphate buffer solution (PBS) to the other.

2. Incubation:

- Add the test compound to the plasma chamber at multiple concentrations.

- Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).

- Causality: Incubation at physiological temperature is crucial as protein binding can be temperature-dependent. Reaching equilibrium ensures that the unbound drug concentration is equal on both sides of the membrane.

3. Analysis:

- After incubation, collect samples from both the plasma and buffer chambers.

- Determine the concentration of the test compound in each sample by LC-MS/MS. It is critical to manage potential matrix effects from the plasma.[13]

4. Calculation:

- Calculate the fraction unbound (fu) as: fu = C_buffer / C_plasma

- Where C_buffer and C_plasma are the concentrations in the buffer and plasma chambers at equilibrium, respectively.

Section 3: Metabolism - The Biotransformation Engine

Metabolism is the body's process of chemically modifying xenobiotics, primarily in the liver, to facilitate their elimination. For many pyrimidine derivatives, this is the main route of clearance.

Phase I and Phase II Metabolism

Drug metabolism is broadly categorized into two phases:

-

Phase I Reactions: These introduce or expose polar functional groups through oxidation, reduction, or hydrolysis. The cytochrome P450 (CYP) superfamily of enzymes, located in the liver microsomes, are the primary drivers of Phase I metabolism.[14][15]

-

Phase II Reactions: These involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility for excretion.[16]

For phenylpyrimidine scaffolds, likely metabolic pathways include hydroxylation of the phenyl or pyrimidine rings and oxidation of the methyl groups.[11][17] Identifying the specific CYP isozymes responsible (e.g., CYP3A4, CYP2D6, CYP2C9) is critical for predicting potential drug-drug interactions (DDIs).[7]

In Vitro Metabolic Stability

The metabolic stability of a compound is its susceptibility to biotransformation, typically assessed using human liver microsomes (HLM).[10] This assay provides key parameters like in vitro half-life (t½) and intrinsic clearance (CLint), which are used to predict in vivo hepatic clearance.[18]

Table 2: Representative In Vitro Metabolic Data for a Pyrimidine Derivative

| Species | % Remaining at 60 min | t½ (min) | CLint, in vitro (mL/min/mg protein) |

| Rat | 42.8% | 76.3 | 0.0233 |

| Dog | 0.8% | 5.7 | 0.1204 |

| Human | 42.0% | 74.5 | 0.0214 |

| Data for NHPPC, a pyrimidine-carboxamide derivative.[17] |

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

1. Incubation Mixture Preparation:

- In a microcentrifuge tube, combine HLM (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

- Pre-warm the mixture at 37°C.

2. Reaction Initiation:

- Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[19]

- Causality: NADPH is an essential cofactor for CYP450 enzyme activity. A regenerating system is used to ensure its continuous supply throughout the incubation period, mimicking physiological conditions.

3. Time Point Sampling:

- At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

- Immediately quench the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.

- Causality: Cold acetonitrile precipitates the microsomal proteins, instantly stopping all enzymatic activity and preserving the compound concentration at that specific time point.

4. Sample Analysis:

- Centrifuge the quenched samples to pellet the precipitated proteins.

- Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to determine the concentration of the parent compound remaining.

5. Data Analysis:

- Plot the natural logarithm of the percentage of parent compound remaining versus time.

- The slope of the resulting line corresponds to the elimination rate constant (k).

- Calculate the in vitro half-life (t½) = 0.693 / k.

- Calculate intrinsic clearance (CLint) = (0.693 / t½) * (mL incubation / mg microsomes).

Visualization of Key Processes

To better illustrate the workflows and pathways described, the following diagrams are provided.

Caption: A typical experimental workflow for an in vitro metabolic stability assay.

Caption: A proposed metabolic pathway for 4,5-dimethyl-2-phenylpyrimidine derivatives.

Section 4: Excretion - The Final Exit

Excretion is the final step in removing a drug and its metabolites from the body. The primary routes are renal (urine) and biliary (feces). The increased water solubility of metabolites generated in Phase I and II reactions is crucial for efficient renal clearance. For some compounds, biliary excretion can be significant, especially for larger molecules or those that undergo extensive glucuronidation.

To quantify the routes and rate of excretion, a mass balance study is conducted, typically in preclinical species using a radiolabeled version of the compound.[6] This study provides a complete picture of how the drug is eliminated, accounting for all administered radioactivity in urine, feces, and expired air over time.

Section 5: In Vivo Pharmacokinetics - The Integrated Picture

While in vitro assays provide critical early data, in vivo pharmacokinetic studies in animal models (e.g., mice, rats) are essential to understand how all ADME processes integrate in a living system. Following administration (typically intravenous and oral), blood samples are collected over time and analyzed to determine the drug's concentration-time profile.

Table 3: Example Pharmacokinetic Parameters for a Pyrimidine Derivative in Rats

| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Bioavailability (%) |

| IV | 1 | - | - | 134.6 | 1.09 | - |

| PO | 5 | 231.4 | 0.25 | 427.5 | 1.47 | 63.5 |

| Data for VT204, a pyrimidine derivative, in rats.[3] |

Key parameters derived from these studies include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC: Area under the concentration-time curve, representing total drug exposure.

-

t½ (Half-life): Time required for the plasma concentration to decrease by half.

-

Clearance (CL): The volume of plasma cleared of the drug per unit time.

-

Volume of Distribution (Vd): The apparent volume into which the drug distributes.

-

Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

A favorable pharmacokinetic profile for an orally administered 4,5-dimethyl-2-phenylpyrimidine derivative would typically include good oral bioavailability (>30%), a half-life appropriate for the desired dosing regimen, and clearance that is not excessively high, allowing for sustained therapeutic exposure.

Conclusion

The pharmacokinetic characterization of 4,5-dimethyl-2-phenylpyrimidine derivatives is a multi-faceted process that requires a systematic and integrated approach. By combining robust in vitro assays for absorption, distribution, and metabolism with definitive in vivo studies, drug development professionals can build a comprehensive understanding of a compound's ADME profile. This knowledge is not merely a set of parameters but a critical tool for guiding lead optimization, enabling rational dose selection for clinical studies, and ultimately, increasing the probability of developing a safe and effective medicine. The methodologies and principles outlined in this guide provide a foundational framework for researchers and scientists dedicated to advancing this promising class of therapeutic agents.

References

-

In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. [Link]

-

Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC. [Link]

-

Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. [Link]

-

In Vivo Pharmacokinetic (PK) Studies - Drug Discovery - Selvita. [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

-

2-Amino-4,6-dimethylpyrimidine - Chem-Impex. [Link]

-

The Role of CYP450 Enzymes in Drug Metabolism - Metabolon. [Link]

-

In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. [Link]

-

An update on the importance of plasma protein binding in drug discovery and development. [Link]

-

Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. [Link]

-

Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PubMed. [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - MDPI. [Link]

-

Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2 - MDPI. [Link]

-

Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed. [Link]

-

An UPLC-MS/MS method for the determination of EAI045 in plasma and tissues and its application to pharmacokinetic and distribution studies in rats - IMR Press. [Link]

-

Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. [Link]

-

Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - MDPI. [Link]

-

DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. [Link]

-

Analytical Methods - RSC Publishing - The Royal Society of Chemistry. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]

- 3. francis-press.com [francis-press.com]

- 4. 2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Liquid chromatography-mass spectrometry method for the analysis of 1,4-dimethylpyridinium in rat plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. metabolon.com [metabolon.com]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Drug Metabolism Studies Using Human Liver Microsomes | IntechOpen [intechopen.com]

- 14. cdn.amegroups.cn [cdn.amegroups.cn]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Simultaneous Determination of Twenty-Five Compounds in Rat Plasma Using Ultra-High Performance Liquid Chromatography-Polarity Switching Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. storage.imrpress.com [storage.imrpress.com]

- 18. diva-portal.org [diva-portal.org]

- 19. Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Detailed Protocol for the Synthesis of 4,5-dimethyl-2-phenylpyrimidine

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4,5-dimethyl-2-phenylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and materials science. Pyrimidine scaffolds are core components in numerous FDA-approved drugs and are prized for their synthetic flexibility and diverse biological activities.[1] This guide details a robust and efficient method based on the classical cyclocondensation reaction between a β-diketone and an amidine.[2][3] The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a procedure, but also a deep dive into the reaction mechanism, safety considerations, and characterization techniques to ensure a reliable and reproducible outcome.

Principle of Synthesis: The Cyclocondensation Pathway

The synthesis of 4,5-dimethyl-2-phenylpyrimidine is achieved through the base-catalyzed cyclocondensation of benzamidine hydrochloride with 3-methyl-2,4-pentanedione. This reaction is a cornerstone of N-heterocycle synthesis, providing a direct and efficient route to the pyrimidine core.[4][5] The β-diketone (3-methyl-2,4-pentanedione) serves as the three-carbon (C-C-C) building block, while the amidine (benzamidine) provides the nitrogen-carbon-nitrogen (N-C-N) fragment essential for the formation of the six-membered aromatic ring.[3] The use of a base is critical to deprotonate the amidine hydrochloride, generating the free amidine nucleophile required for the initial attack on the dicarbonyl compound.

Caption: Overall reaction scheme for the synthesis of 4,5-dimethyl-2-phenylpyrimidine.

Materials and Equipment

Reagents and Chemicals

| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier Notes |

| Benzamidine hydrochloride | C₇H₉ClN₂ | 156.61 | 1670-14-0 | ≥99% | Hygroscopic, store in a desiccator. |

| 3-Methyl-2,4-pentanedione | C₆H₁₀O₂ | 114.14 | 815-57-6 | ≥98% | Also known as methylacetylacetone. |

| Sodium Ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 141-52-6 | ≥95% | Highly reactive with water. Handle under inert gas. |

| Absolute Ethanol (EtOH) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% | Use anhydrous grade for best results. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | For extraction. |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | Aqueous solution. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | ≥97% | For drying organic layers. |

Laboratory Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser with water lines

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glass funnel and filter paper

-

Beakers and graduated cylinders

-

Balance (accurate to 0.01 g)

-

pH paper or meter

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Standard glassware for recrystallization or column chromatography

Experimental Protocol

This procedure is designed for a ~5 mmol scale synthesis.

Step 1: Preparation of the Reaction Mixture

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzamidine hydrochloride (0.78 g, 5.0 mmol).

-

Add absolute ethanol (30 mL) to the flask. Stir the mixture until the solid is mostly dissolved.

-

In a separate beaker, dissolve sodium ethoxide (0.34 g, 5.0 mmol) in absolute ethanol (20 mL). Causality Note: Sodium ethoxide acts as the base to neutralize the hydrochloride salt of benzamidine, liberating the free base which is the active nucleophile for the reaction.[4] Adding it as a solution helps control the exothermic reaction.

-

Slowly add the sodium ethoxide solution to the benzamidine hydrochloride suspension over 5-10 minutes while stirring. A white precipitate of sodium chloride will form.

-

Stir the resulting mixture at room temperature for 15 minutes to ensure complete formation of the free benzamidine base.

Step 2: Cyclocondensation Reaction

-

To the mixture from Step 1, add 3-methyl-2,4-pentanedione (0.57 g, 5.0 mmol) dropwise using a pipette.

-

Attach a reflux condenser to the flask and place the assembly in a heating mantle or oil bath.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

-

Monitor the reaction progress using TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours. Trustworthiness Note: Monitoring by TLC is crucial to avoid incomplete reactions or the formation of side products from prolonged heating.

Step 3: Work-up and Isolation

-

Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Remove the bulk of the ethanol using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and diethyl ether (50 mL).

-

Transfer the mixture to a 250 mL separatory funnel. Shake vigorously and allow the layers to separate.

-

Separate the organic (ether) layer. Extract the aqueous layer two more times with diethyl ether (25 mL each).

-

Combine all organic extracts and wash them with a saturated sodium bicarbonate solution (30 mL) to remove any acidic impurities, followed by a wash with brine (30 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as an oil or a low-melting solid.

Step 4: Purification

-

Recrystallization (Preferred): The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

-

Column Chromatography (Alternative): If recrystallization is ineffective, purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

Reaction Mechanism Explained

The formation of the pyrimidine ring proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration steps.

Caption: Logical workflow of the cyclocondensation reaction mechanism.

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the amino groups of benzamidine on one of the carbonyl carbons of 3-methyl-2,4-pentanedione. This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The second amino group of the intermediate then attacks the remaining carbonyl carbon in an intramolecular fashion. This ring-closing step forms a dihydropyrimidine derivative.

-

Dehydration and Aromatization: The reaction is driven to completion by the elimination of two molecules of water from the dihydropyrimidine intermediate. This dehydration leads to the formation of the stable, aromatic pyrimidine ring.

Characterization and Validation

To confirm the identity and purity of the synthesized 4,5-dimethyl-2-phenylpyrimidine, the following analytical techniques are recommended:

-

¹H NMR: Expect signals corresponding to the phenyl protons, two distinct methyl group protons, and the pyrimidine ring proton.

-

¹³C NMR: Expect signals for the carbons of the phenyl ring, the two methyl groups, and the three distinct carbons of the pyrimidine ring.

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of the product (C₁₂H₁₂N₂, M.W. = 184.24 g/mol ).

-

Melting Point: A sharp melting point range indicates high purity of the crystalline product.

Safety Precautions

-

Work in a well-ventilated fume hood at all times.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium ethoxide is highly corrosive and reacts violently with water. Handle it with extreme care under an inert atmosphere if possible.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby during extraction.

-

Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Conclusion

This application note details an efficient and reliable protocol for the synthesis of 4,5-dimethyl-2-phenylpyrimidine. By following the outlined steps for reaction, work-up, and purification, and by understanding the underlying chemical principles, researchers can consistently obtain this valuable heterocyclic scaffold for further investigation in drug discovery and materials science.

References

-

López-Alberca, M. P., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

-

Shafiee, M., & Dabiri, M. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. IntechOpen. [Link]

-